

SL-164 (Dicloqualone): A Technical Guide to a Methaqualone Analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SL-164

Cat. No.: B1619551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic agent methaqualone. Developed in the late 1960s, it exhibits a pharmacological profile similar to its parent compound, primarily acting as a positive allosteric modulator of GABA-A receptors.^[1] Despite its potent sedative and hypnotic properties, **SL-164** was never commercialized due to a higher propensity to induce convulsions.^[1] This document provides a comprehensive technical overview of **SL-164**, consolidating available data on its synthesis, pharmacology, and toxicology. Due to the scarcity of published research on **SL-164**, this guide incorporates data from closely related analogues to provide a more complete profile, with all such instances clearly noted.

Chemical and Physical Properties

SL-164 is characterized by the addition of two chlorine atoms to the methaqualone structure.

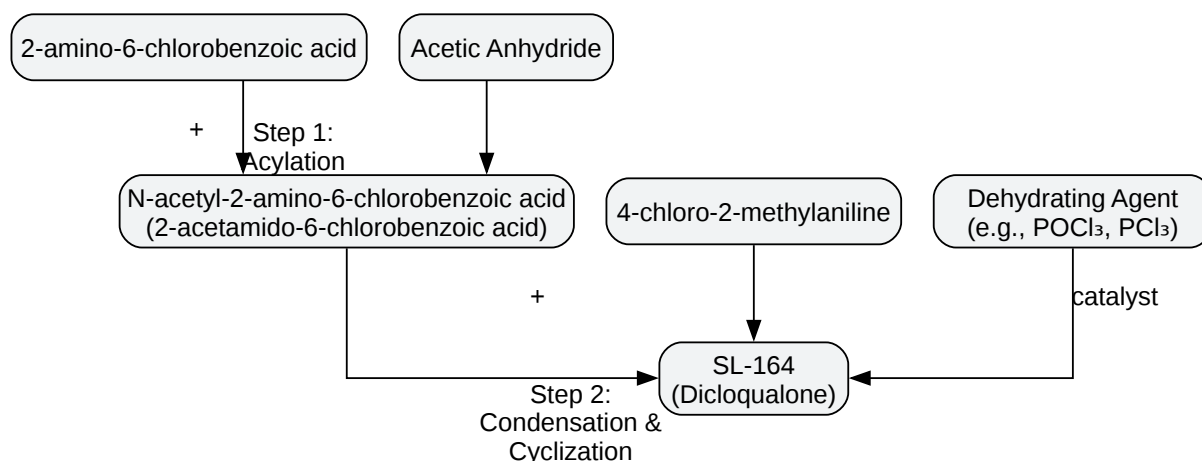
Property	Value	Reference
Preferred Name	Dicloqualone	[2]
Synonyms	SL-164, DCQ	[1][2]
Formal Name	5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-quinazolin-4-one	[2]
CAS Number	3476-88-8	[2]
Chemical Formula	C ₁₆ H ₁₂ Cl ₂ N ₂ O	[2]
Molecular Weight	319.2 g/mol	[2]
Appearance	White powder	[2]

Synthesis

The synthesis of **SL-164** follows the general principles of 4(3H)-quinazolinone synthesis, typically involving the condensation of a substituted anthranilic acid with a substituted aniline, followed by cyclization. While a specific protocol for **SL-164** is not detailed in publicly available literature, a procedure for a close analogue, 2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone, is described in a patent from its original developer, Sumitomo Chemical Co.[3][4] This process can be adapted for the synthesis of **SL-164** by using the appropriate N-acylated precursor.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process: acylation of a substituted anthranilic acid followed by condensation and cyclization with a substituted aniline.



[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **SL-164**.

Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is adapted from the synthesis of the 2-ethyl analogue and is expected to yield **SL-164** with minor modifications (i.e., starting with 2-acetamido-6-chlorobenzoic acid).^[3]
^[4]

Materials:

- 2-acetamido-6-chlorobenzoic acid
- 4-chloro-2-methylaniline
- Phosphorus oxychloride (POCl₃)
- Toluene
- Ethanol

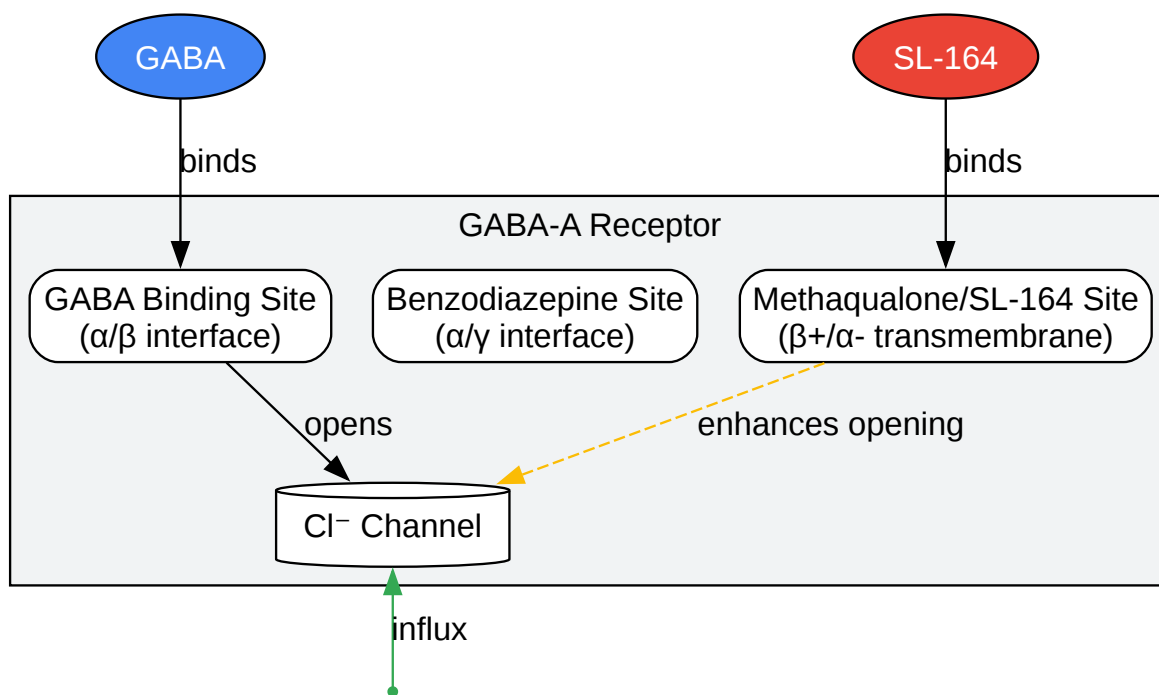
Procedure:

- A solution of 2-acetamido-6-chlorobenzoic acid in toluene is prepared in a reaction vessel equipped with a stirrer and condenser.
- To this solution, 4-chloro-2-methylaniline is added.
- The mixture is heated, and a solution of phosphorus oxychloride in toluene is added dropwise.
- The reaction mixture is refluxed for several hours to drive the condensation and cyclization.
- After cooling, the reaction mixture is neutralized, typically with an aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed, and dried.
- The solvent is evaporated under reduced pressure to yield the crude product.
- Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Pharmacology

Mechanism of Action

Like methaqualone, **SL-164** acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.^{[2][5]} This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in CNS depression. Unlike benzodiazepines, which bind at the α/γ subunit interface, methaqualone and its analogues are believed to bind to a distinct site within the transmembrane domain, at the $\beta+/\alpha-$ subunit interface.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **SL-164** at the GABA-A receptor.

Quantitative Pharmacological Data

Specific in vitro binding affinity or functional potency data for **SL-164** are not available in the published literature. However, in vivo data from a 1972 patent for closely related analogues provides insight into its pharmacological profile in mice.[3][4] The data includes the 50% lethal dose (LD50), 50% hypnotic dose (HD50), and 50% sedative dose (SD50).

Table 1: In Vivo Pharmacological Data for **SL-164** Analogues in Mice[3][4]

Compound	Administration	LD ₅₀ (mg/kg)	HD ₅₀ (mg/kg)	SD ₅₀ (mg/kg)	Therapeutic Index (LD ₅₀ /SD ₅₀)	Hypnotic/ Sedative Ratio (HD ₅₀ /SD ₅₀)
2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone	Oral	1,650	>1,000	50	33.0	>20
i.p.	630	270	45	14.0	6.0	
2-propyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone	Oral	>2,000	>1,000	60	>33.3	>16.7
i.p.	640	260	52	12.3	5.0	
Methaqualone (for comparison)	Oral	255	120	65	3.9	1.8
i.p.	180	85	40	4.5	2.1	

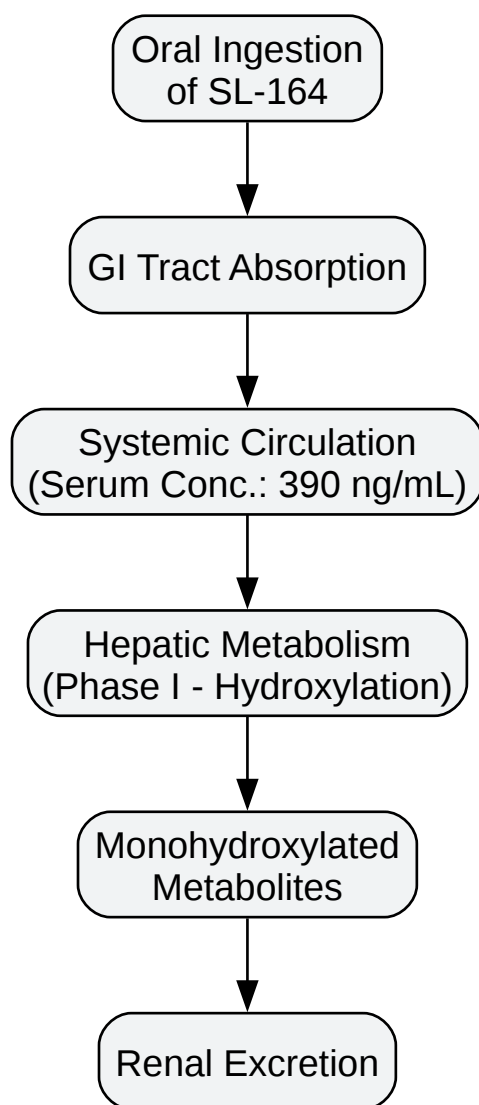
Note: Data is for ethyl and propyl analogues, not the methyl analogue (**SL-164**). The data suggests these analogues have a wider separation between sedative and hypnotic/toxic doses

compared to methaqualone.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on **SL-164** are lacking. The available information comes from clinical toxicology reports.

- Absorption: Assumed to be absorbed orally, as this is the primary route of administration reported.[\[6\]](#)
- Distribution: A serum concentration of 390 ng/mL was detected in a case of intoxication.[\[7\]](#)
- Metabolism: **SL-164** undergoes metabolism, with several monohydroxylated metabolites having been detected in urine samples.[\[8\]](#) The parent compound was not detected in urine in this case, suggesting significant metabolic clearance.[\[7\]](#)
- Excretion: The primary route of excretion is presumed to be renal, following metabolism.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3651230A - Compositions and methods for tranquilizing with substituted 3-phenyl-4-quinazolinone derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H]-quinazolinone (SL-164) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Return of the Quaaludes? Prolonged agitated delirium after intentional ingestion of the methaqualone analog SL-164 - a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SL-164 (Dicloqualone): A Technical Guide to a Methaqualone Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619551#sl-164-as-a-methaqualone-analogue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com